molecular formula C16H19NO B1437165 N-Ethyl-3-(phenethyloxy)aniline CAS No. 1040682-02-7

N-Ethyl-3-(phenethyloxy)aniline

Cat. No.: B1437165
CAS No.: 1040682-02-7
M. Wt: 241.33 g/mol
InChI Key: QHDDIOHTGWTMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(phenethyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of simpler amines .

Scientific Research Applications

N-Ethyl-3-(phenethyloxy)aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, influencing their activity and leading to the desired biochemical effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Ethylaniline: A simpler analogue with similar chemical properties.

    3-Phenethyloxyaniline: Shares the phenethyloxy group but lacks the ethyl substitution on the nitrogen atom.

Uniqueness

N-Ethyl-3-(phenethyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized research applications where these unique characteristics are required .

Properties

IUPAC Name

N-ethyl-3-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-17-15-9-6-10-16(13-15)18-12-11-14-7-4-3-5-8-14/h3-10,13,17H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDIOHTGWTMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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